FASN Inhibitory Potency of 6-Fluoro Benzoxazole Core
FT113, a structurally elaborated derivative bearing the 6-fluoro-2-piperazin-1-yl-benzooxazole core, exhibits potent inhibition of full-length recombinant human fatty acid synthase (FASN) with an IC50 of 213 nM . While direct comparator data for the unsubstituted 6-fluoro-2-piperazin-1-yl-benzooxazole are not available in the published literature, the benzoxazole-fluorine substitution pattern present in this compound constitutes the core pharmacophoric element of the active FASN inhibitor FT113 . This positions the target compound as a critical synthetic precursor for generating FASN-targeting molecular probes and enables direct structure-activity relationship exploration through systematic piperazine N-substitution .
| Evidence Dimension | FASN enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; compound serves as core scaffold for active derivative FT113 |
| Comparator Or Baseline | FT113 (6-fluoro-2-benzoxazolyl-containing elaborated derivative): IC50 = 213 nM |
| Quantified Difference | N/A - target compound is precursor; core scaffold required for activity |
| Conditions | Full-length recombinant human FASN enzyme assay |
Why This Matters
Procurement of the unsubstituted 6-fluoro-2-piperazin-1-yl-benzooxazole enables medicinal chemistry teams to explore N-functionalization SAR on a scaffold with validated target engagement potential, rather than relying on pre-derivatized analogs with unknown synthetic flexibility.
